molecular formula C13H18O5 B14434441 Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester CAS No. 79004-04-9

Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester

Cat. No.: B14434441
CAS No.: 79004-04-9
M. Wt: 254.28 g/mol
InChI Key: MNTQOQRQRPWKIS-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is an organic compound with the molecular formula C13H18O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a methyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester typically involves the esterification of 2,3,4-trimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,3,4-Trimethoxy-6-methylbenzoic acid+EthanolAcid CatalystBenzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester+Water\text{2,3,4-Trimethoxy-6-methylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,3,4-Trimethoxy-6-methylbenzoic acid+EthanolAcid Catalyst​Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a base or acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Hydrolysis: 2,3,4-Trimethoxy-6-methylbenzoic acid and ethanol.

    Reduction: 2,3,4-Trimethoxy-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups on the benzene ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Similar structure with methoxy groups at different positions.

    2,4,6-Trimethoxybenzoic acid: Another derivative with different substitution pattern.

    Methyl 2,4,6-trimethylbenzoate: Similar ester with different alkyl groups.

Uniqueness

Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups and a methyl group on the benzene ring, along with the ethyl ester group, provides distinct properties compared to other similar compounds.

Properties

CAS No.

79004-04-9

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 2,3,4-trimethoxy-6-methylbenzoate

InChI

InChI=1S/C13H18O5/c1-6-18-13(14)10-8(2)7-9(15-3)11(16-4)12(10)17-5/h7H,6H2,1-5H3

InChI Key

MNTQOQRQRPWKIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)OC)OC)OC

Origin of Product

United States

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